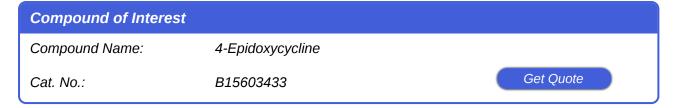


4-epidoxycycline chemical structure and properties

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An In-depth Technical Guide to **4-Epidoxycycline** for Researchers and Drug Development Professionals

Introduction

4-Epidoxycycline is the 4-epimer and a primary hepatic metabolite of the widely used tetracycline antibiotic, doxycycline.[1][2] This stereoisomer is formed through a reversible chemical process known as epimerization, where the spatial arrangement of the dimethylamino group at the C-4 position of the tetracycline ring is altered.[2] This structural change is pivotal, as it leads to a significant reduction or complete loss of antibacterial activity, a defining characteristic that distinguishes it from its parent compound.[2] While it lacks antibiotic properties, **4-epidoxycycline** retains the crucial ability to interact with the tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[1][3] This unique profile makes it an invaluable tool in molecular biology and drug development, allowing for the precise control of gene expression in vitro and in vivo without the confounding side effects associated with antibiotic use, such as disruptions to the intestinal flora.[3][4]

Chemical Structure and Properties

The fundamental chemical and physical properties of **4-epidoxycycline** are summarized below. This data is critical for its application in experimental settings, including solubility for in vitro assays and molecular weight for dose calculations.



Property	Value	Citation(s)
CAS Number	6543-77-7	[5][6]
Molecular Formula	C22H24N2O8	[1][5][6]
Molecular Weight	444.43 g/mol	[5][6][7]
IUPAC Name	(4R,4aR,5S,5aR,6R,12aS)-4- (dimethylamino)-1,4,4a,5,5a,6, 11,12a-octahydro- 3,5,10,12,12a-pentahydroxy-6- methyl-1,11-dioxo-2- naphthacenecarboxamide	[1][8]
Synonyms	4-ED, 4-epi-Doxycycline, 6- Deoxy-4-epioxytetracycline, Doxycycline EP Impurity C	[1][6][7]
Appearance	Solid	[1]
Solubility	Slightly soluble in DMSO and Methanol	[1]
Storage Temperature	-20°C	[1][8]
SMILES	C[C@@H]1[C@H]2INVALID- LINK C(=C([C@]3(C(=O)C2=C(C4= C1C=CC=C4O)O)O)O)C(=O)N)N(C)C">C@@HO	[6]
InChI Key	JBIWCJUYHHGXTC- NLJUDYQYSA-N	[1]

Mechanism of Action and Signaling Pathways

The primary utility of **4-epidoxycycline** stems from its differential biological activities compared to doxycycline.

Lack of Antibiotic Activity



Tetracycline antibiotics function by binding to the 30S ribosomal subunit in bacteria, which inhibits protein synthesis and leads to a bacteriostatic effect.[9][10] The specific stereochemistry of doxycycline at the C-4 position is crucial for this binding.[2] In **4-epidoxycycline**, the epimerization at this position alters the three-dimensional structure of the molecule, significantly diminishing its affinity for the bacterial ribosome.[2] Consequently, it does not function as an effective antibiotic.[1][3]

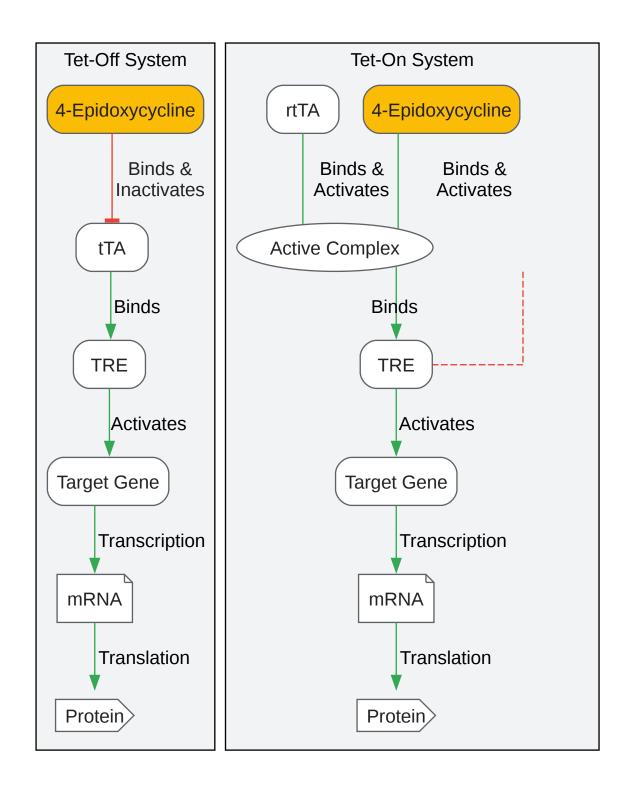
Regulation of Tetracycline-Inducible Gene Expression

Despite its lack of antibiotic function, **4-epidoxycycline** is a highly effective modulator of Tetinducible gene expression systems. These systems are powerful tools for controlling the expression of a target gene in eukaryotic cells and transgenic animals.

- Tet-Off System: In this system, a tetracycline-controlled transactivator protein (tTA) binds to a
 tetracycline response element (TRE) in the promoter of a target gene, thereby activating its
 transcription. When 4-epidoxycycline is introduced, it binds to tTA, causing a
 conformational change that prevents tTA from binding to the TRE, thus switching gene
 expression OFF.[3]
- Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which, in its native state, cannot bind to the TRE. The binding of **4-epidoxycycline** to rtTA induces a conformational change that allows it to bind to the TRE and activate transcription, switching gene expression ON.[3]

4-epidoxycycline is as efficient as doxycycline in regulating both Tet-On and Tet-Off systems, making it an ideal substitute to avoid the adverse effects of antibiotic administration in long-term or sensitive experimental models.[3]





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Caption: Regulation of Tet-On/Tet-Off systems by 4-Epidoxycycline.

Experimental Protocols and Methodologies



The analysis and application of **4-epidoxycycline** involve specific experimental protocols, particularly for its quantification and in vivo administration.

High-Performance Liquid Chromatography (HPLC) for Quantification

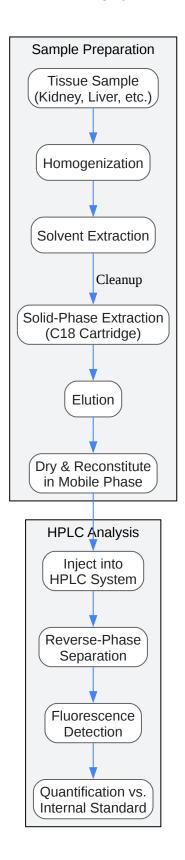
Chromatographic methods are essential for separating and quantifying **4-epidoxycycline** from doxycycline and other degradation products.[2] A validated HPLC method with fluorescence detection has been used to determine its residues in animal tissues.[11]

Methodology for Tissue Residue Analysis:[11]

- Sample Preparation (Liquid-Solid Extraction):
 - Homogenize tissue samples (e.g., kidney, liver, muscle).
 - Extract the analyte using a suitable solvent system.
 - Utilize a solid-phase extraction (SPE) cartridge (e.g., Bond Elut C18) for cleanup and concentration of the extract.
 - Elute the analyte and internal standard (e.g., demeclocycline) from the cartridge.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase.
- Chromatographic Conditions:
 - System: Reverse-phase HPLC.
 - Detection: Fluorescence detector.
 - Internal Standard: Demeclocycline.
- Validation:
 - The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit
 of quantification (LOQ) at concentrations relevant to maximum residue limits (MRL).



• Linear calibration curves are generated using spiked tissue samples.



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Caption: Experimental workflow for HPLC analysis of 4-epidoxycycline in tissues.

In Vivo Administration for Gene Regulation

In a conditional mouse model used to study tumor regression by switching off the HER2 oncogene, **4-epidoxycycline** was administered effectively through two different routes.[3][4]

- · Method 1: In Drinking Water
 - Concentration: 7.5 mg/ml.
 - Protocol: The solution is provided to the animals for ad libitum consumption. This method is suitable for long-term, continuous administration.
- Method 2: Subcutaneous (s.c.) Injection
 - Dosage: 10 mg/kg body weight.
 - Protocol: The calculated dose is administered via subcutaneous injection. This route allows for more precise and intermittent dosing.

Quantitative Data In Vivo Efficacy in Tumor Regression

In a study using a conditional mouse model with established tumors (1.6 cm³) driven by the HER2 oncogene, **4-epidoxycycline** was shown to be as efficient as doxycycline and anhydrotetracycline in inducing tumor remission.[3][4]



Compound	Administrat ion Route	Dose/Conce ntration	Tumor Remission Rate	Time Frame	Citation(s)
4- Epidoxycyclin e	Drinking Water	7.5 mg/ml	> 95%	7 days	[3][4]
4- Epidoxycyclin e	Subcutaneou s (s.c.) Injection	10 mg/kg	> 95%	7 days	[3][4]
Doxycycline (Control)	Drinking Water	7.5 mg/ml	> 95%	7 days	[3]

Analytical Quantification Limits

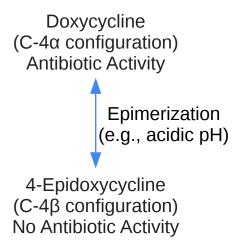
The limits of quantification (LOQ) for **4-epidoxycycline** in various edible tissues from pigs have been established using a validated HPLC method.[11]

Tissue Type	Limit of Quantification (LOQ)	Citation(s)
Kidney	100 μg/kg	[11]
Liver	100 μg/kg	[11]
Skin & Fat	50 μg/kg	[11]
Muscle	50 μg/kg	[11]

Chemical Relationship to Doxycycline

4-Epidoxycycline is not synthesized directly but is formed from the epimerization of doxycycline. This is a reversible reaction, particularly influenced by pH, with acidic conditions (pH < 5.0) favoring the formation of the 4-epimer.[2] This relationship is fundamental to understanding its presence as an impurity in doxycycline preparations and as a metabolite in vivo.





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Caption: Reversible epimerization of Doxycycline to **4-Epidoxycycline**.

Conclusion

4-Epidoxycycline serves as a highly specific and valuable tool for the scientific research community. Its ability to efficiently regulate tetracycline-inducible gene expression systems, combined with its lack of antibiotic activity, allows for the unambiguous study of gene function in vitro and in animal models without the confounding variables of antibiotic effects.[1][3] The data and protocols presented provide a comprehensive technical overview for researchers and drug development professionals seeking to leverage this unique compound to achieve precise temporal and spatial control over gene expression in their experimental systems.

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